molecular formula C15H18N4OS B2497746 [(2,1,3-benzothiadiazol-4-yl)methyl][(5-tert-butyl-1,2-oxazol-3-yl)methyl]amine CAS No. 2460756-17-4

[(2,1,3-benzothiadiazol-4-yl)methyl][(5-tert-butyl-1,2-oxazol-3-yl)methyl]amine

Cat. No.: B2497746
CAS No.: 2460756-17-4
M. Wt: 302.4
InChI Key: BONREHJSCQMWRX-UHFFFAOYSA-N
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Description

[(2,1,3-benzothiadiazol-4-yl)methyl][(5-tert-butyl-1,2-oxazol-3-yl)methyl]amine is a complex organic compound that features both benzothiadiazole and oxazole moieties.

Preparation Methods

The synthesis of [(2,1,3-benzothiadiazol-4-yl)methyl][(5-tert-butyl-1,2-oxazol-3-yl)methyl]amine typically involves multi-step organic reactions. One common synthetic route includes the formation of the benzothiadiazole and oxazole rings separately, followed by their coupling through a methylamine linker. Reaction conditions often involve the use of catalysts, such as palladium or copper, and reagents like N-bromosuccinimide (NBS) for bromination steps . Industrial production methods may employ microwave-assisted synthesis to enhance reaction rates and yields .

Chemical Reactions Analysis

[(2,1,3-benzothiadiazol-4-yl)methyl][(5-tert-butyl-1,2-oxazol-3-yl)methyl]amine undergoes various types of chemical reactions, including:

Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines or alcohols .

Mechanism of Action

Properties

IUPAC Name

1-(2,1,3-benzothiadiazol-4-yl)-N-[(5-tert-butyl-1,2-oxazol-3-yl)methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4OS/c1-15(2,3)13-7-11(17-20-13)9-16-8-10-5-4-6-12-14(10)19-21-18-12/h4-7,16H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BONREHJSCQMWRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NO1)CNCC2=CC=CC3=NSN=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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